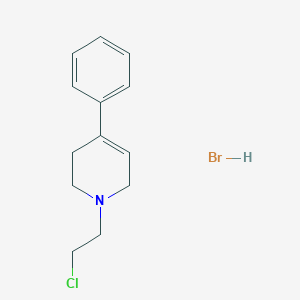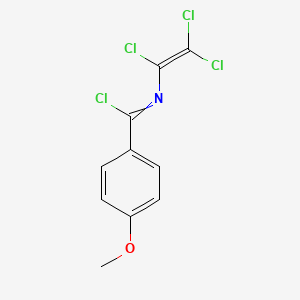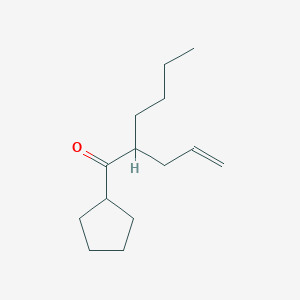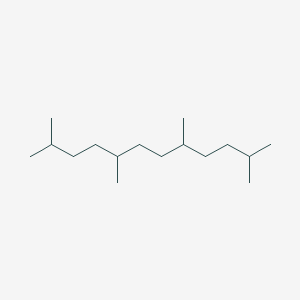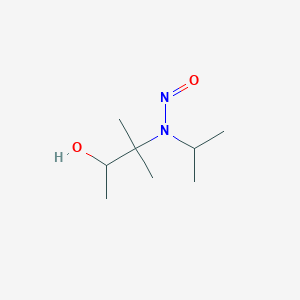
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide is a chemical compound with a unique structure that includes both hydroxy and nitrous amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide typically involves the reaction of 3-hydroxy-2-methylbutan-2-ol with nitrous acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrous amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrous amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylbutanoic acid: Shares the hydroxy and methyl groups but lacks the nitrous amide functionality.
3-Methylbutan-2-yl group: Similar alkyl structure but without the hydroxy and nitrous amide groups.
Uniqueness
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide is unique due to the presence of both hydroxy and nitrous amide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
52135-59-8 |
|---|---|
Molecular Formula |
C8H18N2O2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
N-(3-hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C8H18N2O2/c1-6(2)10(9-12)8(4,5)7(3)11/h6-7,11H,1-5H3 |
InChI Key |
MKWSYWQILPWORA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)(C)C(C)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




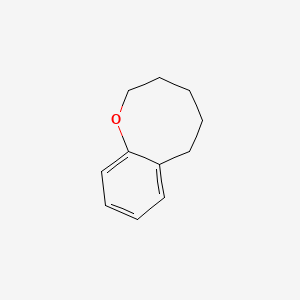

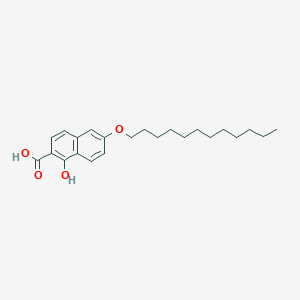

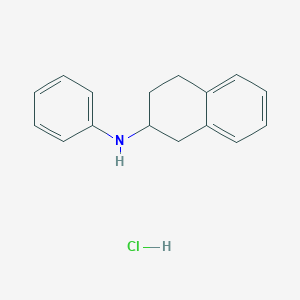
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)
